molecular formula C9H11B B1289784 2-Bromo-1-ethyl-3-methylbenzene CAS No. 65232-55-5

2-Bromo-1-ethyl-3-methylbenzene

Cat. No. B1289784
CAS RN: 65232-55-5
M. Wt: 199.09 g/mol
InChI Key: KOJNEAZHYRZOPM-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-3-methylbenzene is an organic compound with the molecular formula C9H11Br. It has an average mass of 199.088 Da and a monoisotopic mass of 198.004410 Da .


Synthesis Analysis

The synthesis of benzene derivatives like 2-Bromo-1-ethyl-3-methylbenzene typically involves electrophilic aromatic substitution . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-ethyl-3-methylbenzene consists of a benzene ring with bromine, ethyl, and methyl substituents. The positions of these substituents on the benzene ring can be determined using standard nomenclature rules .


Chemical Reactions Analysis

Benzene derivatives like 2-Bromo-1-ethyl-3-methylbenzene can undergo various chemical reactions, including electrophilic aromatic substitution. In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

2-Bromo-1-ethyl-3-methylbenzene has a density of 1.3±0.1 g/cm3, a boiling point of 221.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 43.9±3.0 kJ/mol and a flash point of 88.6±13.1 °C .

Scientific Research Applications

Electrophilic Aromatic Substitution Reactions

In organic chemistry research, this compound is often used to study electrophilic aromatic substitution reactions . It provides a model system to explore the mechanisms and kinetics of these reactions, which are fundamental to understanding aromatic chemistry.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-ethyl-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The general mechanism involves two steps :

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-1-ethyl-3-methylbenzene involve electrophilic substitution reactions of benzene . These reactions are similar to S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .

Pharmacokinetics

The compound’s molecular formula is c9h11br, and it has an average mass of 199088 Da . These properties may influence its bioavailability.

Result of Action

The result of the action of 2-Bromo-1-ethyl-3-methylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Safety and Hazards

2-Bromo-1-ethyl-3-methylbenzene is a flammable liquid and vapor. It causes skin irritation and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Future Directions

The future directions in the study and application of 2-Bromo-1-ethyl-3-methylbenzene could involve further exploration of its reactivity and potential uses in synthesis. For instance, the nitro group is a meta directing group, which means that it could be utilized in the nitration step of a multistep synthesis .

properties

IUPAC Name

2-bromo-1-ethyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJNEAZHYRZOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595615
Record name 2-Bromo-1-ethyl-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65232-55-5
Record name 2-Bromo-1-ethyl-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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